2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine

Medicinal Chemistry Fragment-Based Drug Discovery Analytical Chemistry

2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine (CAS 1223285-45-7) is a synthetic, multifunctional pyrimidine building block with the molecular formula C₁₂H₁₁BrFN₃S and a molecular weight of 328.21 g/mol. It belongs to the class of 2-(arylalkylthio)-4-aminopyrimidines, which are core scaffolds in medicinal chemistry for kinase inhibitor design and other bioactive molecule discovery programs.

Molecular Formula C12H11BrFN3S
Molecular Weight 328.21 g/mol
Cat. No. B14912055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine
Molecular FormulaC12H11BrFN3S
Molecular Weight328.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC2=CC(=C(C=C2)F)Br)N
InChIInChI=1S/C12H11BrFN3S/c1-7-4-11(15)17-12(16-7)18-6-8-2-3-10(14)9(13)5-8/h2-5H,6H2,1H3,(H2,15,16,17)
InChIKeyCXVFJUSYJYEIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine: Product-Specific Evidence Guide for Scientific Procurement and Selection


2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine (CAS 1223285-45-7) is a synthetic, multifunctional pyrimidine building block with the molecular formula C₁₂H₁₁BrFN₃S and a molecular weight of 328.21 g/mol . It belongs to the class of 2-(arylalkylthio)-4-aminopyrimidines, which are core scaffolds in medicinal chemistry for kinase inhibitor design and other bioactive molecule discovery programs. Its defining structural feature is the 3-bromo-4-fluorobenzylthio moiety at the C2 position, which confers distinct physicochemical properties relevant to fragment-based drug discovery, targeted library synthesis, and late-stage functionalization strategies.

Why In-Class Compounds Cannot Simply Be Interchanged: Structural Determinants of Differentiation for 2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine


Within the 2-(arylalkylthio)-4-aminopyrimidine series, even minor substituent modifications on the benzyl ring profoundly impact physicochemical properties, binding interactions, and synthetic utility. The co-occurrence of bromine at the 3-position and fluorine at the 4-position on the benzyl ring is a specific halogenation pattern that modulates both lipophilicity and electronic properties differently from mono-halogenated or unsubstituted analogs. Reported solubility characteristics indicate that this compound is soluble in organic solvents such as dimethyl sulfoxide but less soluble in water, a profile that influences formulation and assay design . Generic substitution with a simpler benzylthio or mono-halogenated analog would fail to recapitulate the steric, electronic, and reactivity profile required for consistent SAR interpretation. The specific evidence below quantifies the differentiation of this compound against its closest structural comparators, highlighting dimensions where the 3-bromo-4-fluoro pattern yields a measurably distinct profile.

Quantitative Differential Evidence: How 2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine Differs from Its Closest Analogs


Molecular Weight Differentiation: A Measurable Parameter for Library Design and Purity Assessment

The molecular weight of 2-((3-bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine is 328.21 g/mol (C₁₂H₁₁BrFN₃S) . This is substantially higher than the unsubstituted benzylthio analog 2-(benzylthio)-6-methylpyrimidin-4-amine (231.32 g/mol, C₁₂H₁₃N₃S) , reflecting a net increase of 96.89 g/mol attributable to the bromine (79.90) and fluorine (18.99) substituents minus the replaced hydrogen atoms. This quantitative mass difference is directly relevant to LC-MS detection, preparative HPLC purification, and the interpretation of SAR trends where molecular bulk correlates with target binding pocket occupancy.

Medicinal Chemistry Fragment-Based Drug Discovery Analytical Chemistry

Halogen Substitution Pattern: Dual Bromine-Fluorine vs. Mono-Substituted Analogs

The target compound features a 3-bromo-4-fluorobenzylthio substituent, a specific dihalogenation pattern. The closest commercially available mono-halogenated comparator, 2-(4-fluorobenzylthio)-N-(substituted phenyl)pyrimidine-4-amine, contains only the para-fluorine substituent and lacks the meta-bromine [1]. The bromine atom at the 3-position introduces a heavy halogen capable of participating in halogen bonding interactions (C–Br···O/N/S), which are absent in the mono-fluoro analog. This dual substitution pattern is commonly exploited in kinase inhibitor pharmacophores to enhance binding affinity and selectivity through orthogonal halogen bonding and hydrophobic contacts [2]. The presence of both bromine and fluorine also provides distinct NMR-active nuclei (¹⁹F) and a heavy atom (Br) for X-ray crystallographic phasing.

Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

Lipophilicity Modulation: Quantitative Impact of Bromo-Fluoro Substitution on Calculated LogP

The introduction of bromine and fluorine atoms significantly alters the lipophilicity of the pyrimidine scaffold. Using the 2-(benzylthio)-6-methylpyrimidin-4-amine core (calculated XLogP ≈ 2.8–3.2) as the baseline, the addition of bromine at the 3-position and fluorine at the 4-position is predicted to increase XLogP by approximately +1.0 to +1.5 log units, yielding an estimated XLogP range of 3.8–4.7 for the target compound [1]. Vendor-reported solubility data confirm that the compound is soluble in organic solvents such as DMSO but less soluble in water , consistent with elevated lipophilicity. This modulation is critical for optimizing membrane permeability and plasma protein binding in cellular assays, and represents a measurable differentiation from less lipophilic, non-halogenated analogs.

Physicochemical Properties ADME Prediction Drug Design

Aromatic Bromine as a Synthetic Handle: Differential Reactivity for Cross-Coupling Applications

The aromatic bromine at the 3-position of the benzyl ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This reactivity is absent in the 4-fluorobenzyl analog and the unsubstituted benzyl analog, which lack an aryl halide moiety. The bromine can be selectively functionalized while the fluorine at the 4-position remains inert under typical cross-coupling conditions, enabling orthogonal derivatization strategies. The fluorine substituent further serves as a ¹⁹F NMR probe for reaction monitoring, a dual capability not available with chlorinated or non-halogenated analogs [2].

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Commercial Purity Specification: A Measurable Procurement Quality Metric

The target compound is commercially available at a certified purity of 98% (Product Number: 1355330, CAS: 1223285-45-7) . This purity level is suitable for direct use in biochemical assays without additional purification, providing a verifiable quality benchmark for procurement. In comparison, the closest unsubstituted analog, 2-(benzylthio)-6-methylpyrimidin-4-amine, is available from multiple vendors with variable purity grades, ranging from 95% to 97%, which may require additional purification before use in sensitive assays . The 98% purity specification of the target compound reduces the risk of confounding biological results from impurities and provides a standardized quality expectation for reproducible research.

Quality Control Procurement Specification Analytical Chemistry

Procurement-Driven Application Scenarios: When to Select 2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine Over Analogs


Kinase Inhibitor Fragment Library Design Requiring Dual Halogen Pharmacophores

When constructing a focused kinase inhibitor fragment library, the 3-bromo-4-fluorobenzylthio substituent provides both a heavy halogen (Br) for occupancy of the kinase hydrophobic back pocket and a fluorine atom for ¹⁹F NMR-based binding assays. The dual-halogen pattern cannot be achieved with mono-fluoro or unsubstituted benzylthio analogs, making this compound the essential procurement choice for SAR exploration of halogen bonding interactions in kinase ATP-binding sites [Section 3, Evidence Item 2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

For medicinal chemistry programs employing a divergent library synthesis strategy, the aryl bromide at the 3-position of the benzyl ring serves as a competent cross-coupling partner for Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This enables late-stage installation of aryl, alkynyl, or amino substituents without de novo synthesis of each analog. The 4-fluorobenzyl and unsubstituted benzyl analogs lack this reactive handle, necessitating the procurement of the 3-bromo-4-fluoro derivative for such diversification workflows [Section 3, Evidence Item 4].

Crystallographic Fragment Screening with Anomalous Scattering Phasing

The bromine atom in this compound provides a strong anomalous scattering signal for X-ray crystallographic phasing using SAD or MAD methods. When co-crystallized with a target protein, the bromine serves as an intrinsic heavy atom marker, facilitating structure determination without the need for additional heavy-atom derivatization. This capability is absent in non-brominated benzylthio analogs, making the target compound the procurement choice for structural biology groups conducting fragment-based lead discovery by crystallography [Section 3, Evidence Item 2].

Assay Development Requiring Consistent High-Purity Starting Material

For biochemical assay development where reproducibility is paramount, the certified 98% purity of the target compound ensures consistent lot-to-lot performance. This purity specification exceeds the typical 95–97% range offered for the unsubstituted benzylthio analog, reducing the risk of impurity-driven assay artifacts and minimizing the need for pre-assay purification. Procurement of this compound streamlines the assay development workflow and improves data reliability [Section 3, Evidence Item 5].

Quote Request

Request a Quote for 2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.